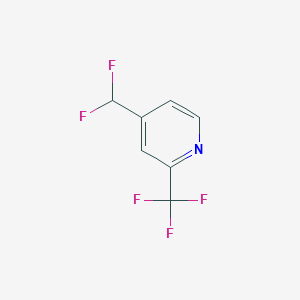
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. The presence of both difluoromethyl and trifluoromethyl groups in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these fluorinated groups. Fluorinated compounds are known for their high stability, lipophilicity, and ability to modulate biological activity, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine can be achieved through several methodsThis can be done using radical trifluoromethylation reactions, where a trifluoromethyl radical is generated and added to the pyridine ring . Another method involves the use of trifluoromethyl ketones as starting materials, which can undergo various transformations to introduce the desired fluorinated groups .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of reagents, catalysts, and solvents is also crucial in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Substitution: The fluorinated groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed for nucleophilic substitution, while electrophilic substitution may involve halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives. Substitution reactions can lead to a wide range of functionalized pyridine compounds.
Scientific Research Applications
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological activity and protein interactions.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their stability and ability to modulate biological targets.
Industry: In the agrochemical industry, fluorinated compounds are used to develop pesticides and herbicides with improved efficacy and environmental stability.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The compound may also influence various biochemical pathways by altering the physicochemical properties of the molecules it interacts with, such as increasing lipophilicity or stability.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the difluoromethyl group, making it less lipophilic and potentially less stable.
2-(Trifluoromethyl)pyridine: Similar structure but lacks the difluoromethyl group at the 4-position.
4-(Difluoromethyl)pyridine: Lacks the trifluoromethyl group, which may affect its biological activity and stability.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct physicochemical properties. These properties include increased stability, lipophilicity, and the ability to modulate biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1804933-87-6 |
|---|---|
Molecular Formula |
C7H4F5N |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)4-1-2-13-5(3-4)7(10,11)12/h1-3,6H |
InChI Key |
IXAOHSSCPOHUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



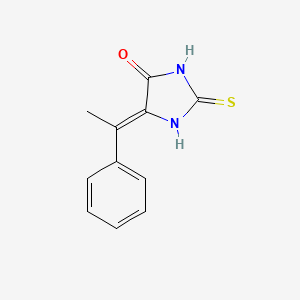
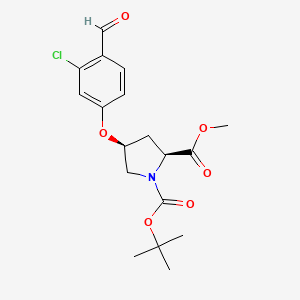
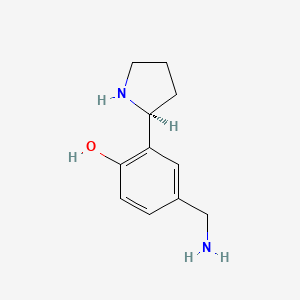
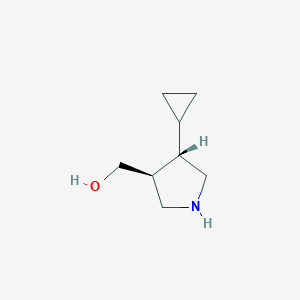
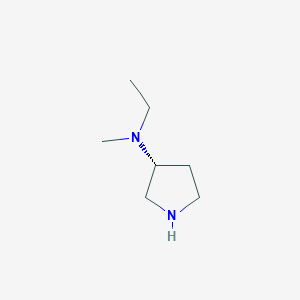
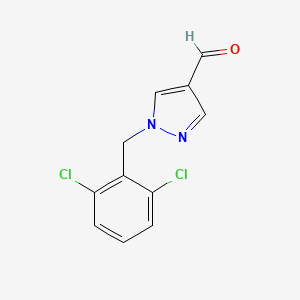
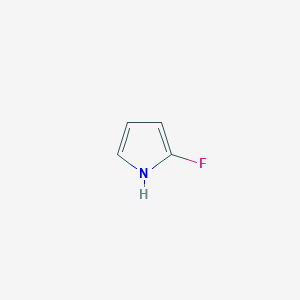
![6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12949315.png)
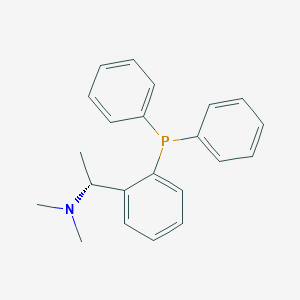
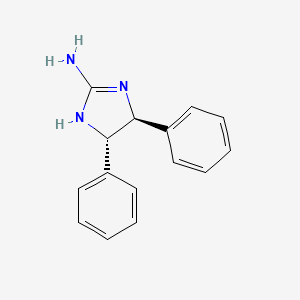
![tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B12949321.png)
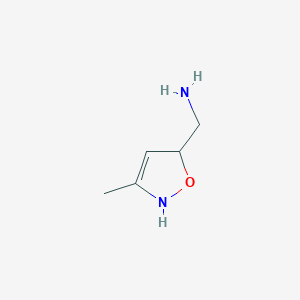
![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)
